(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
(3aR,4S,9bS)-6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a bicyclic quinoline derivative featuring a fused cyclopentane ring and two chlorine substituents at positions 6 and 6. Its stereochemistry (3aR,4S,9bS) confers unique spatial and electronic properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors requiring rigid, planar structures.
Properties
Molecular Formula |
C13H11Cl2NO2 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H11Cl2NO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1 |
InChI Key |
CBSRXMMJHDMLKI-SXMVTHIZSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3Cl)Cl)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclopenta[c]quinoline Core
The synthesis typically begins with the construction of the cyclopentaquinoline bicyclic core, which is the foundation for subsequent functionalization. Common approaches include:
- Cyclization of quinoline precursors: Starting from substituted anilines or quinoline derivatives, intramolecular cyclization is induced under acidic or basic conditions to form the fused cyclopentane ring.
- Acid-mediated cyclization: Strong acids such as sulfuric acid or trifluoroacetic acid are often used to promote ring closure while preserving stereochemistry.
- Palladium-catalyzed cross-coupling: In some protocols, palladium catalysts facilitate the formation of carbon-carbon bonds necessary for the bicyclic framework.
Installation of the Carboxylic Acid Group
The carboxylic acid at position 4 is generally introduced via:
- Oxidation of methyl or aldehyde precursors: Using oxidizing agents such as potassium permanganate or chromium-based reagents.
- Hydrolysis of ester intermediates: Esters formed during earlier steps can be hydrolyzed under acidic or basic conditions to yield the free acid.
Industrial Production Methods
- Multi-step batch synthesis with careful control of reaction parameters (temperature, solvent, catalyst loading) to maximize stereochemical purity and yield.
- Continuous flow reactors: Increasingly used to enhance reaction efficiency, reproducibility, and scalability while minimizing side reactions.
- Purification techniques: High-performance liquid chromatography (HPLC), recrystallization, and silica gel column chromatography are standard to isolate the target compound with high purity.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Cyclopentaquinoline core formation | Acid-mediated cyclization or Pd-catalysis | Formation of bicyclic scaffold | Control of stereochemistry critical |
| Dichlorination | N-chlorosuccinimide (NCS), sulfuryl chloride | Selective chlorination at C6 and C8 | Temperature control to prevent over-chlorination |
| Carboxylic acid installation | Oxidizing agents (KMnO4), ester hydrolysis | Introduction of -COOH group | Requires mild conditions to preserve stereochemistry |
| Purification | HPLC, recrystallization, chromatography | Isolation of pure stereoisomer | Essential for removing regio- and stereoisomers |
Analytical Characterization During Preparation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H and ^13C NMR confirm the cyclopentaquinoline framework and substitution pattern.
- NOESY or ROESY experiments elucidate spatial relationships to verify stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC):
- Used to separate and quantify enantiomers, ensuring stereochemical purity.
-
- High-resolution MS confirms molecular weight and detects impurities.
-
- Provides definitive stereochemical configuration when suitable crystals are obtained.
Research Findings and Challenges
- Stereochemical Control: Maintaining the (3aR,4S,9bS) configuration is challenging due to potential epimerization during cyclization and functionalization steps. Use of chiral catalysts or auxiliaries can improve selectivity.
- Regioselectivity of Chlorination: Achieving dichlorination exclusively at positions 6 and 8 without side reactions requires optimized reaction conditions.
- Purification Complexity: The presence of closely related isomers necessitates advanced chromatographic techniques for isolation.
- Scalability: Industrial scale-up demands robust, reproducible methods with minimal environmental impact and cost-effectiveness.
Summary Table of Preparation Methods
This comprehensive synthesis overview reflects the current state of knowledge about the preparation of (3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, integrating research insights and industrial practices to ensure successful production of this complex compound with high stereochemical fidelity and purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to diverse chemical structures.
Scientific Research Applications
The compound (3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and organic synthesis, supported by data tables and case studies.
Anticancer Activity
Research indicates that compounds similar to This compound have demonstrated anticancer properties. A study published in Journal of Medicinal Chemistry highlighted the potential of cyclopentaquinoline derivatives in inhibiting cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains. The presence of chlorine atoms in the structure enhances its lipophilicity and ability to penetrate bacterial membranes .
Neuroprotective Effects
Recent investigations into neuroprotective effects have suggested that this compound may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Animal models treated with similar compounds exhibited improved cognitive functions and reduced markers of neuroinflammation .
Building Block for Complex Molecules
Due to its unique structural features, This compound serves as a valuable building block in organic synthesis. It can undergo various chemical transformations such as oxidation and substitution reactions to yield more complex organic molecules. This versatility makes it a suitable candidate for developing new pharmaceuticals .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key reactions include:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution Reactions : Utilizing halogenation techniques for further functionalization .
Case Study 1: Anticancer Research
In a study conducted at a leading university's pharmacology department, researchers synthesized derivatives of the compound and tested their efficacy against breast cancer cell lines. Results indicated that certain modifications to the original structure significantly enhanced anticancer activity compared to non-modified versions .
Case Study 2: Neuroprotective Effects
A collaborative study between institutions focused on evaluating the neuroprotective effects of the compound in models of Alzheimer's disease. The findings revealed that treatment with this compound reduced amyloid-beta accumulation and improved synaptic function .
Mechanism of Action
The mechanism of action of (3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of cyclopenta[c]quinoline carboxylic acids. Key structural analogues include:
| Compound | Substituents | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|---|
| (3aR,4S,9bS)-6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (Target) | Cl (6,8), COOH (4) | Not explicitly provided | C₁₅H₁₃Cl₂NO₂ | Reference compound with electron-withdrawing Cl groups. |
| (3aR,4S,9bS)-8-Cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (QA-3134) | CN (8), COOH (4) | 956189-15-4 | C₁₅H₁₃N₂O₂ | Cyano group (electron-withdrawing) at position 8; lacks Cl at 4. |
| (3aR,4S,9bS)-8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (QA-1846) | NO₂ (8), COOH (4) | 1415811-49-2 | C₁₄H₁₂N₂O₄ | Nitro group (strong electron-withdrawing) at 8; lacks Cl at 5. |
| 8-Ethoxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CHEMBRDG-BB) | COOEt (8), COOH (4) | 353484-61-4 | C₁₆H₁₇NO₄ | Ethyl ester at 8 reduces polarity compared to Cl or NO₂ substituents. |
Structural Implications :
- Electron-withdrawing groups (Cl, CN, NO₂) enhance electrophilicity and binding to targets like kinases or DNA topoisomerases.
Physicochemical Properties
| Property | Target Compound | 8-Cyano Analogue (QA-3134) | 8-Nitro Analogue (QA-1846) | 8-Ethoxycarbonyl (CHEMBRDG-BB) |
|---|---|---|---|---|
| Molecular Weight | ~338.18 g/mol | 265.28 g/mol | 296.26 g/mol | 287.31 g/mol |
| pKa (predicted) | ~3.5–4.0 | 2.8–3.2 | 1.5–2.0 | 3.82 |
| Melting Point | Not reported | 200°C (decomp.) | 240°C (decomp.) | Not reported |
| Solubility | Moderate in DMSO | Low in H₂O, high in DMSO | Low in H₂O, high in DMSO | Moderate in MeOH |
Key Observations :
- Chlorine substituents increase molecular weight and hydrophobicity compared to cyano/nitro analogues.
- Lower pKa values for nitro derivatives suggest stronger acidity due to resonance stabilization of the conjugate base .
Biological Activity
The compound (3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₁₁Cl₂N₁O₂
- CAS Number : 32809-16-8
- Molecular Weight : 276.14 g/mol
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a wide range of biological activities including antimalarial, antimicrobial, and anticancer properties. The specific compound in focus has shown promising results in various assays.
Antimalarial Activity
A study highlighted the effectiveness of quinoline derivatives against Plasmodium falciparum, the malaria-causing parasite. The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), essential for protein synthesis in the parasite. This novel action suggests potential for developing new antimalarial therapies that are not cross-resistant with existing drugs .
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound | IC50 (nM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound 2 | 30 | Inhibition of PfEF2 | |
| Compound 30 | 38 | Inhibition of PfEF2 | |
| (3aR,4S,9bS)-6,8-dichloro... | TBD | TBD | TBD |
Antimicrobial Properties
Quinoline derivatives have also been studied for their antimicrobial properties. Research indicates that substituted quinoline-4-carboxylic acids exhibit significant antimicrobial effects against various bacterial strains. The biological activity often correlates with structural modifications in the quinoline nucleus .
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Quinoline A | E. coli | 16 µg/mL | |
| Quinoline B | Staphylococcus aureus | 32 µg/mL | |
| (3aR,4S,9bS)-6,8-dichloro... | TBD | TBD | TBD |
Case Studies
- Antimalarial Efficacy : A preclinical study using a mouse model demonstrated that compounds similar to (3aR,4S,9bS)-6,8-dichloro... significantly reduced parasitemia levels when administered at low doses over a four-day treatment period. The study emphasized the importance of pharmacokinetic properties such as bioavailability and half-life in enhancing therapeutic outcomes .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives revealed that specific substitutions at the 6 and 8 positions enhance biological activity. This understanding aids in designing more potent analogs with improved efficacy against malaria and other infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
